molecular formula C14H18FN3O B2754596 N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide CAS No. 1427593-82-5

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide

Cat. No.: B2754596
CAS No.: 1427593-82-5
M. Wt: 263.316
InChI Key: FCPPSJYGEPEWME-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a fluoropyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Ring: The initial step involves the synthesis of the 3-fluoropyridine ring through electrophilic fluorination of pyridine derivatives.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.

    Attachment of the Propylbutyl Chain: The propylbutyl chain is attached through alkylation reactions, using appropriate alkyl halides under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The fluorine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has a wide range of scientific research applications:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of enzyme activity.

    Receptor Modulation: Interacting with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:

    N’-(1-Cyano-1-propylbutyl)benzohydrazide: Similar structure but with a benzohydrazide group instead of a fluoropyridine ring.

    (3S)-N-(1-cyano-1-propylbutyl)-3-phenylpent-4-enamide: Contains a phenylpent-4-enamide group, differing in the aromatic ring structure.

    (3R)-N-(1-cyano-1-propylbutyl)-3-phenylpent-4-enamide: Similar to the (3S) isomer but with a different stereochemistry.

These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-3-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-3-6-14(10-16,7-4-2)18-13(19)11-5-8-17-9-12(11)15/h5,8-9H,3-4,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPPSJYGEPEWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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